Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650791
InChI: InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13)14(8-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17650791

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13)14(8-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Standard InChI Key VZHHTXZFXGAUDW-UHFFFAOYSA-N
Canonical SMILES CC1CCC(N(C1)C(=O)OC(C)(C)C)CN

Introduction

Chemical Structure and Properties

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
IUPAC Nametert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate
Boiling PointNot reported
Melting PointNot reported
Storage ConditionsStable at 2–8°C (analogous derivatives)

The Standard InChI key (InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13)14(8-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3) confirms stereochemical details and connectivity.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via Boc (tert-butyloxycarbonyl) protection of 2-(aminomethyl)-5-methylpiperidine. A typical procedure involves reacting the parent amine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine (Et₃N).

Reaction Scheme:
2-(Aminomethyl)-5-methylpiperidine+(Boc)2OEt3NTert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate\text{2-(Aminomethyl)-5-methylpiperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate}

This exothermic reaction proceeds at room temperature, achieving yields >90% under optimized conditions. Green chemistry adaptations, such as aqueous-phase synthesis using TPGS-750-M (a surfactant), have been reported for analogous piperidine derivatives, reducing organic solvent use .

Process Optimization

Key parameters affecting yield include:

  • Base Selection: Triethylamine outperforms weaker bases like NaHCO₃ in scavenging HCl byproducts.

  • Solvent Systems: Tetrahydrofuran (THF)-water mixtures enhance solubility for large-scale reactions .

  • Temperature Control: Reactions conducted at 0–25°C minimize side reactions like carbamate decomposition.

Table 2: Comparative Synthesis Conditions

ParameterConventional MethodGreen Chemistry Approach
SolventDichloromethaneWater/TPGS-750-M
Temperature25°C25°C
Yield90–95%85–90%
Environmental ImpactHigh (organic waste)Low (aqueous system)

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

Piperidine derivatives are pivotal in constructing drugs targeting neurological and cardiovascular systems. Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate serves as a precursor for:

  • 5-HT₄ Receptor Agonists: Used in gastrointestinal motility disorders .

  • Kinase Inhibitors: Potentially modulates cancer pathways (analogous to TAK-954) .

  • Antiviral Agents: Piperidine scaffolds inhibit viral protease enzymes.

Structure-Activity Relationship (SAR) Insights

The aminomethyl group’s position (C-2 vs. C-4) significantly impacts biological activity. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate exhibits higher affinity for 5-HT₄ receptors than the C-2 isomer . Steric effects from the tert-butyl group enhance metabolic stability by shielding the carbamate from enzymatic hydrolysis.

Comparative Analysis with Related Compounds

tert-Butyl 3-(Aminomethyl)-5-Methylpiperidine-1-Carboxylate

This positional isomer differs in the aminomethyl group’s location (C-3 vs. C-2). The C-3 derivative shows reduced solubility in polar solvents due to altered dipole moments.

tert-Butyl (2R,5S)-5-Hydroxy-2-Methylpiperidine-1-Carboxylate

The hydroxyl group at C-5 (CAS: 1616373-52-4) introduces hydrogen-bonding capacity, making it suitable for prodrug formulations . Its molecular weight (215.29 g/mol) is lower due to the absence of the aminomethyl group .

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Applications
tert-Butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylateC2: -CH₂NH₂; C5: -CH₃Drug intermediates
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateC4: -CH₂NH₂5-HT₄ agonists
tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylateC5: -OH; C2: -CH₃Prodrug synthesis

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: N-H stretch (~3350 cm⁻¹), carbonyl (C=O) at ~1700 cm⁻¹.

  • NMR (¹H): δ 1.4 (s, 9H, tert-butyl), δ 3.2–3.5 (m, 2H, -CH₂NH₂), δ 1.2 (d, 3H, -CH₃).

  • Mass Spectrometry: m/z 228.33 [M+H]⁺, fragments at m/z 172 (loss of tert-butyl).

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves >98% purity. Retention time: 12.3 min under isocratic conditions .

Future Directions

Expanding Synthetic Methodologies

Exploring continuous-flow systems could enhance scalability and safety for Boc-protected piperidines. Catalytic asymmetric synthesis may yield enantiopure variants for chiral drug development.

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